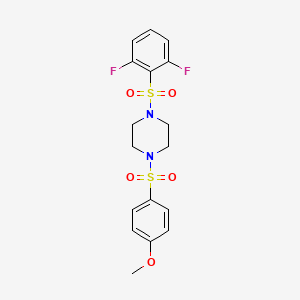
1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
DASA-23 is synthesized with a molar activity of 100.47 ± 29.58 GBq/μmol and radiochemical purity greater than 95% . The synthetic route involves the incorporation of fluorine-18, a radioactive isotope, into the compound. The preparation process is conducted under stringent conditions to ensure high purity and activity. Industrial production methods for DASA-23 are not widely documented, but the synthesis typically involves multiple steps, including the formation of the piperazine ring and subsequent sulfonylation reactions .
Analyse Des Réactions Chimiques
DASA-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and piperazine derivatives . The major products formed from these reactions are typically sulfonylated piperazine compounds with varying degrees of fluorination . The specific conditions for these reactions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Applications De Recherche Scientifique
DASA-23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a PET imaging tracer to study the metabolic pathways of cancer cells . In biology, it helps researchers understand the role of PKM2 in glycolysis and its impact on cancer cell metabolism . In medicine, DASA-23 is used to diagnose and monitor glioblastoma, providing valuable information about tumor location and metabolic activity .
Mécanisme D'action
DASA-23 exerts its effects by targeting PKM2, an enzyme that catalyzes the final step in glycolysis . PKM2 is preferentially expressed by glioblastoma cells, making it an important biomarker for cancer glycolytic reprogramming . DASA-23 binds to PKM2 and allows for the visualization of its activity using PET imaging . This enables researchers and clinicians to monitor the metabolic activity of tumors and assess the effectiveness of cancer treatments .
Comparaison Avec Des Composés Similaires
DASA-23 is unique in its ability to selectively target PKM2 and provide high-resolution images of tumor metabolism . Similar compounds include other PET radiopharmaceuticals such as 1-((2-fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine derivatives and other PKM2 activators . These compounds share similar chemical structures and mechanisms of action but may differ in their specificity, binding affinity, and imaging capabilities . The uniqueness of DASA-23 lies in its high molar activity, radiochemical purity, and ability to cross the blood-brain barrier, making it particularly effective for imaging brain tumors .
Propriétés
Numéro CAS |
1186660-17-2 |
|---|---|
Formule moléculaire |
C17H18F2N2O5S2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-(2,6-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18F2N2O5S2/c1-26-13-5-7-14(8-6-13)27(22,23)20-9-11-21(12-10-20)28(24,25)17-15(18)3-2-4-16(17)19/h2-8H,9-12H2,1H3 |
Clé InChI |
WRROVDDBUYSEPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



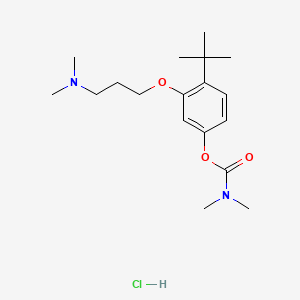
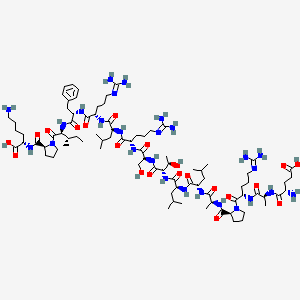
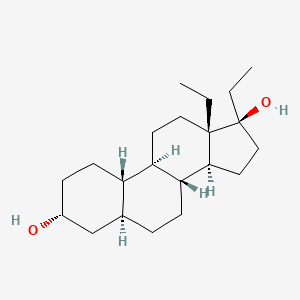
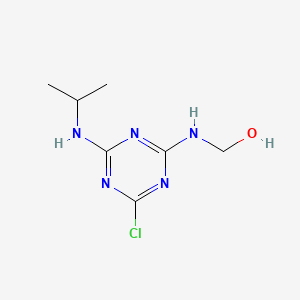
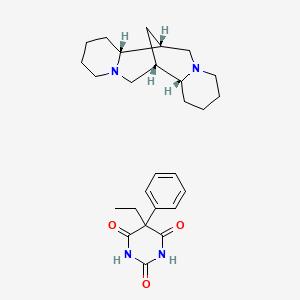
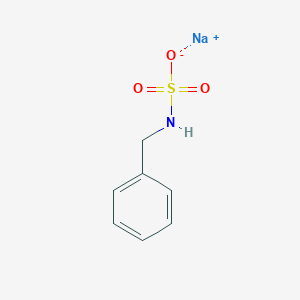
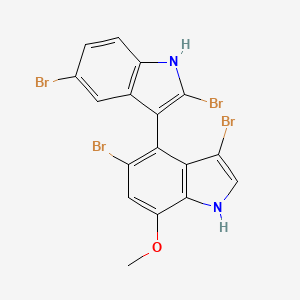
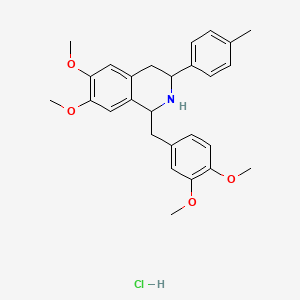
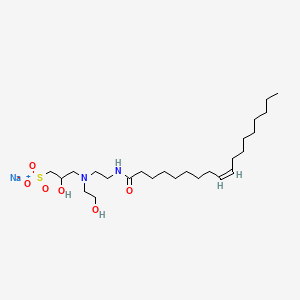
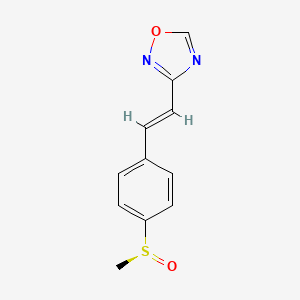
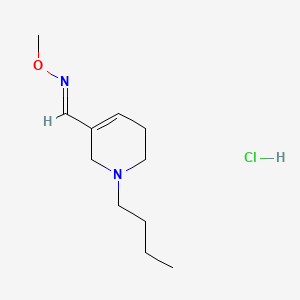
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)

